Dansyl-NECA

Descripción general

Descripción

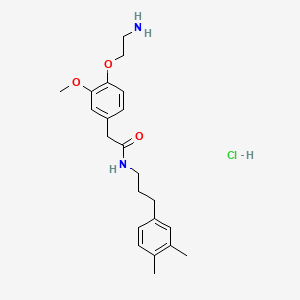

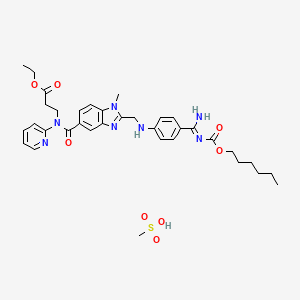

Dansyl-NECA is a compound with the molecular formula C30H40N8O6S . It is a high affinity and selective fluorescent adenosine A1 receptor agonist . The Ki values are 27, 3600, and 4300 nM for A1, A3, and A2 receptors, respectively .

Molecular Structure Analysis

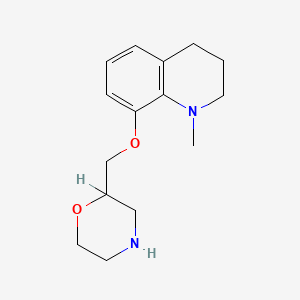

The molecular structure of this compound consists of a dansyl group attached to a NECA (N-ethylcarboxamidoadenosine) moiety . The average mass of this compound is 640.754 Da, and the monoisotopic mass is 640.279175 Da .Aplicaciones Científicas De Investigación

Fluorescent Probes in Biochemical Research

Dansyl (1-Dimethylaminonaphthalene-5-sulfonyl) derivatives are widely utilized as fluorescent probes in biochemical and medical research. Their applications include the study of protein structure, dynamics, and interactions, as well as the visualization of cellular components and processes. For instance, dansyl chloride, a reagent known for its ability to react with amino groups, is often employed to label proteins and peptides, facilitating their detection and analysis through fluorescence spectroscopy.

Drug Discovery and Pharmacological Studies

Dansyl derivatives also play a crucial role in drug discovery and pharmacological research. They can act as fluorescent markers to track the distribution, binding, and activity of drugs within biological systems. This is particularly useful in the development of new therapeutic agents, where understanding the interaction between drugs and their targets at the molecular level is crucial.

Example Applications

Fluorimetric Studies of Protein Interactions : Dansyl-phosphatidylserine (D-PS) has been used as a fluorescence probe to study interactions between protein kinase C (PKC) and phospholipid vesicles, highlighting the importance of spatial arrangements between PKC and its phospholipid cofactor for enzyme activation (Rodriguez-Paris et al., 1989).

Fluorescent Ligands for Receptor Studies : Dansyl-labeled ligands have been developed for the study of dopamine D2/D3 receptors, providing tools for visualizing receptor distribution on living cells and facilitating the understanding of receptor-ligand interactions (Allikalt et al., 2020).

Analytical Techniques : Dansyl chloride is used in the detection and analysis of amino acids and other compounds, demonstrating its utility in various analytical techniques aimed at understanding biochemical pathways and processes.

Mecanismo De Acción

Target of Action

Dansyl-NECA is primarily an adenosine receptor antagonist . Adenosine receptors play a crucial role in biochemical processes such as energy transfer and signal transduction. They are involved in a wide range of physiological functions, including heart rate regulation, sleep promotion, and immune response modulation .

Mode of Action

As an antagonist, this compound binds to adenosine receptors, blocking their activation by adenosine . This prevents the receptor from triggering the usual response, effectively inhibiting the biochemical pathways associated with the receptor .

Biochemical Pathways

It is known that adenosine receptors are involved in various signaling pathways, including those related to inflammation, neurotransmission, and vasodilation

Pharmacokinetics

Like other adenosine receptor antagonists, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific adenosine receptor subtype it targets. For instance, blocking A1 receptors can affect heart rate and sleep, while blocking A2A receptors can influence inflammation and neurotransmission . The exact effects of this compound are subject to ongoing research.

Safety and Hazards

The safety data sheet for Dansyl-NECA suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental release, personnel should be evacuated to safe areas .

Análisis Bioquímico

Biochemical Properties

Dansyl-NECA interacts with adenosine receptors, acting as an antagonist . The compound’s interaction with these receptors plays a significant role in biochemical reactions. The nature of these interactions involves the binding of this compound to the adenosine receptors, thereby inhibiting the receptors’ activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as an adenosine receptor antagonist. By binding to these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adenosine receptors. As an antagonist, it inhibits the activity of these receptors, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDPJPUVKHWZHU-YRIIQKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)